molecular formula C14H14N2O6S B2403318 2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid CAS No. 380426-68-6

2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid

Cat. No.: B2403318
CAS No.: 380426-68-6
M. Wt: 338.33
InChI Key: AIMAFULXVHRDRV-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid is a complex organic compound with a quinoline backbone This compound is notable for its unique structural features, including a hydroxy group at the 2-position, a morpholine-4-sulfonyl group at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid typically involves multi-step organic reactionsSpecific catalysts and reagents, such as molecular iodine or zeolite catalysts, are often employed to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as solvent-free conditions, microwave-assisted synthesis, and the use of recyclable catalysts are often utilized to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, leading to altered protein function and signaling pathways .

Comparison with Similar Compounds

Uniqueness: Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry .

Biological Activity

2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with distinct functional groups:

  • Hydroxy group at the 2-position
  • Morpholine-4-sulfonyl group at the 6-position
  • Carboxylic acid group at the 4-position

These structural characteristics contribute to its biological activity, particularly in enzyme inhibition and protein-ligand interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. A study evaluated various quinoline derivatives, including this compound, for their ability to inhibit inflammation in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. The compound demonstrated an impressive half-maximal inhibitory concentration (IC50) value, suggesting potent anti-inflammatory activity without significant cytotoxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It was found to inhibit the growth of various bacterial strains, contributing to its potential as a therapeutic agent against infections. The specific mechanisms of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

In vitro studies have shown that this compound possesses selective cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The observed cytotoxic effects are likely due to its ability to chelate divalent metals, which may disrupt essential cellular processes in cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzymes, effectively inhibiting their activity.
  • Protein-Ligand Interactions : The compound binds to active sites on proteins, altering their function and potentially modulating signaling pathways involved in inflammation and cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar quinoline derivatives is essential:

Compound NameKey FeaturesBiological Activity
Quinoline-4-carboxylic acidLacks morpholine and hydroxy groupsLimited anti-inflammatory effects
2-HydroxyquinolineLacks carboxylic acid and morpholine groupsModerate antibacterial activity
6-Morpholine-4-sulfonylquinolineLacks hydroxy and carboxylic acid groupsDistinct biological activities

The presence of both the hydroxy and morpholine sulfonyl groups in this compound enhances its reactivity and biological efficacy compared to these derivatives.

Case Studies and Research Findings

  • Inflammation Study : A recent study highlighted the dual role of quinoline derivatives in exhibiting anti-inflammatory and anticancer properties. The tested compounds showed selective viability reduction in cancer cell lines while maintaining low toxicity in normal cells .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various quinolines, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

Properties

IUPAC Name

6-morpholin-4-ylsulfonyl-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c17-13-8-11(14(18)19)10-7-9(1-2-12(10)15-13)23(20,21)16-3-5-22-6-4-16/h1-2,7-8H,3-6H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMAFULXVHRDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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